1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate
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Overview
Description
1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H22BrNO4 and a molecular weight of 336.23 g/mol . It is a piperidine derivative, characterized by the presence of tert-butyl, ethyl, and bromine substituents on the piperidine ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of 1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate involves several steps. One common method includes the reaction of piperidine with tert-butyl bromoacetate and ethyl bromoacetate under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the final compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield amine derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and to develop potential therapeutic agents.
Biological Studies: It serves as a probe to investigate biological pathways and molecular interactions involving piperidine derivatives.
Industrial Applications: While its industrial applications are limited, it may be used in the development of specialty chemicals and materials.
Mechanism of Action
its effects in biological systems are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its piperidine ring and substituents . These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
1-(tert-Butyl) 4-ethyl 4-bromopiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate: This compound has a cyano group instead of a bromine atom, which can significantly alter its reactivity and applications.
1-tert-Butyl 4-ethyl 4-hydroxypiperidine-1,4-dicarboxylate: The presence of a hydroxyl group can enhance its solubility and potential for hydrogen bonding.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-bromopiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJBQWVJYHBIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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